N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide
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Overview
Description
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is a complex organic compound featuring multiple fused ring systems and functional groups
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit moderate to weak inhibition ofcholinesterases and lipoxygenase enzymes .
Mode of Action
non-covalent interactions such as hydrogen bonding, electrostatic interactions, and hydrophobic interactions. These interactions can lead to changes in the conformation and activity of the target enzymes .
Biochemical Pathways
The compound’s interaction with cholinesterases and lipoxygenase enzymes suggests that it may affect the cholinergic signaling pathway and the arachidonic acid metabolism pathway . Inhibition of cholinesterases can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic signaling. On the other hand, inhibition of lipoxygenase enzymes can decrease the production of leukotrienes, reducing inflammation .
Pharmacokinetics
Similar compounds are known to be absorbed from the gastrointestinal tract, metabolized in the liver, and excreted through bile or feces . These properties can impact the bioavailability of the compound, influencing its therapeutic efficacy.
Result of Action
These effects could potentially be beneficial in conditions such as Alzheimer’s disease, where cholinergic signaling is impaired, and in various inflammatory conditions .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially denature the compound, reducing its efficacy. Additionally, the presence of other molecules could either compete with the compound for its target binding sites or alter the conformation of its targets, affecting the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide typically involves multiple steps:
Formation of the 2,3-dihydrobenzo[b][1,4]dioxin ring: This can be achieved through the alkylation of phenolic hydroxyl groups followed by azidation of carboxylic acids and subsequent Curtius rearrangement.
Introduction of the sulfonamide group: This step involves the reaction of 2,3-dihydrobenzo[b][1,4]dioxin-6-amine with benzenesulfonyl chloride under controlled pH conditions.
Coupling with the hydroxyethyl group: The final step involves the coupling of the intermediate with a hydroxyethyl group under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., Cl2, Br2) and nucleophiles (e.g., NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.
Biology: It may serve as a probe or inhibitor in biochemical studies, particularly in the investigation of enzyme activity and protein interactions.
Medicine: The compound has potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or pathways.
Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique structural features.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
- 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde
- 4,5-Dihydro-6-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)pyridazin-3(2H)-one
Uniqueness
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide is unique due to its combination of fused ring systems and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxyethyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO7S/c21-15(13-2-4-16-18(10-13)27-9-8-26-16)12-20-28(22,23)14-3-5-17-19(11-14)25-7-1-6-24-17/h2-5,10-11,15,20-21H,1,6-9,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVHAKBNEDWRBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)S(=O)(=O)NCC(C3=CC4=C(C=C3)OCCO4)O)OC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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